molecular formula C7H7ClN2O3 B1596199 5-Chloro-2-methoxy-4-nitroaniline CAS No. 6259-08-1

5-Chloro-2-methoxy-4-nitroaniline

Cat. No.: B1596199
CAS No.: 6259-08-1
M. Wt: 202.59 g/mol
InChI Key: POKAEVPBUOLQIY-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O3 . It has a molecular weight of 202.59 g/mol . The compound is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and a chlorine atom attached to an aniline (phenylamine) ring .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group . The InChI code for the compound is 1S/C7H7ClN2O3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,9H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.59 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 81.1 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chloro-2-methoxy-4-nitroaniline is utilized in various chemical syntheses and reactions. For instance, it's used as a starting material in the synthesis of 2-chloro-4-nitrophenol through a series of reactions involving diazotization and Sandmeyer reaction, followed by a nucleophilic substitution reaction (Chen, 2009). Additionally, this compound has been employed in the synthesis of pyrrolo[4,3,2-de]quinolines, a process that involves its conversion into nitro-acetal and subsequent transformations, highlighting its role in complex organic syntheses (Roberts et al., 1997).

Environmental Bioremediation

In the context of environmental remediation, this compound and its analogs have been the subject of studies focusing on biodegradation. Geobacter sp. KT7 and Thauera aromatica KT9 are two microbial strains capable of using these compounds as their sole carbon and nitrogen sources under anaerobic conditions, offering a biological avenue for the remediation of contaminated environments (H. D. Duc, 2019). Similarly, the aerobic bacterium Rhodococcus sp. strain MB-P1 has been reported to degrade 2-chloro-4-nitroaniline, using it as the sole source of carbon, nitrogen, and energy, and elucidating a novel aerobic degradation pathway (Khan et al., 2013).

Safety and Hazards

5-Chloro-2-methoxy-4-nitroaniline is a hazardous chemical. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

5-Chloro-2-methoxy-4-nitroaniline is a chemical compound that has been used in various applications, including the synthesis of other compounds . It’s important to note that the compound’s targets can vary depending on its application and the specific context in which it is used.

Mode of Action

It is known that nitroaniline compounds can undergo various chemical reactions, including formylation, nitration, and hydrolysis . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that nitroaniline compounds can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can potentially affect various biochemical pathways, depending on the specific context and conditions.

Result of Action

It’s known that the compound can be used in the synthesis of other compounds, suggesting that it can influence molecular and cellular processes through its role as a precursor in these reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific context in which it is used, including the presence of other compounds and the specific conditions of the environment.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxy-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including flavin-dependent monooxygenases and aniline dioxygenases . These interactions are crucial for the compound’s metabolic degradation and transformation. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the removal of nitro groups and subsequent transformation into other metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the expression of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, this compound can affect cellular redox states and oxidative stress responses, potentially leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it has been reported to inhibit the activity of certain nitroreductases, thereby affecting the reduction of nitro groups . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and oxidative stress . These dose-dependent effects are important considerations for the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative degradation and conjugation reactions. The compound is metabolized by enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, leading to the formation of metabolites like 4-amino-3-chlorophenol and 6-chlorohydroxyquinol . These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

5-chloro-2-methoxy-4-nitroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKAEVPBUOLQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211624
Record name 5-Chloro-4-nitro-o-anisidine
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Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6259-08-1
Record name 5-Chloro-2-methoxy-4-nitrobenzenamine
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Record name 5-Chloro-4-nitro-o-anisidine
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Record name 5-chloro-4-nitro-o-anisidine
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Synthesis routes and methods

Procedure details

0.5 mol (99.5 g) of 2-acetamido-4-chloro-5-nitroanisole and 125 ml of a solution of potassium hydroxide (140 g of KOH/100 ml of water) are introduced into a 500 ml flask; the mixture is brought to between 100° and 110° C. for one hour and three quarters; the product is dried without heating and washed with water.
Quantity
99.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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